4-Azidobenzenesulfonyl chloride
Overview
Description
4-Azidobenzenesulfonyl chloride is a highly reactive and versatile compound used in various fields of research and industry. It is a derivative of benzenesulfonyl chloride with an azido group attached to the benzene ring. This compound is known for its unique physical and chemical properties, making it valuable in scientific experiments and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Azidobenzenesulfonyl chloride can be synthesized by reacting p-azidobenzene sulfonate with thionyl chloride. The reaction typically involves the use of diethyl ether as a solvent, and the product is recrystallized from diethyl ether to obtain pure this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Azidobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group, which is a good leaving group.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkenes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia and primary amines, typically under mild conditions.
Cycloaddition: Reactions with alkenes are often carried out under thermal or catalytic conditions.
Major Products Formed:
Substitution Reactions: Products include sulfonamides and other substituted derivatives.
Cycloaddition Reactions: Products include triazoles and related heterocyclic compounds.
Scientific Research Applications
4-Azidobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles and other heterocycles.
Biology: The compound is employed in bioconjugation techniques, where it is used to modify biomolecules for various studies.
Medicine: Research has explored its potential in developing new antiproliferative agents for cancer treatment.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-azidobenzenesulfonyl chloride involves its reactivity towards nucleophiles and alkenes:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of sulfonamide derivatives.
Cycloaddition: The azido group undergoes 1,3-dipolar cycloaddition with alkenes, forming triazole rings.
These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group and the high reactivity of the azido group.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the azido group, making it less versatile in cycloaddition reactions.
4-Methylbenzenesulfonyl Chloride: Contains a methyl group instead of an azido group, affecting its reactivity and applications.
Uniqueness: 4-Azidobenzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride and azido groups, allowing it to participate in a wider range of chemical reactions and making it more versatile in various applications.
Properties
IUPAC Name |
4-azidobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-3-1-5(2-4-6)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEZBMWZAWSSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338333 | |
Record name | 4-azidobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15001-44-2 | |
Record name | 4-azidobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azidobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.